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Compound of Interest

Compound Name: 5,6-Dimethylpicolinonitrile

Cat. No.: B1344192 Get Quote

For researchers, scientists, and drug development professionals, accurate structural

elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone

technique in this endeavor. This guide provides a detailed interpretation of the mass spectrum

of 5,6-Dimethylpicolinonitrile, a substituted pyridine derivative of interest in medicinal

chemistry and materials science. By comparing its fragmentation pattern with related

structures, we can confidently assign its spectral features.

While a direct experimental mass spectrum for 5,6-Dimethylpicolinonitrile is not readily

available in public databases, a reliable interpretation can be constructed by examining the

mass spectra of its core components: 2,6-lutidine (2,6-dimethylpyridine) and 2-cyanopyridine,

alongside established fragmentation principles for aromatic nitriles and pyridine derivatives.

Predicted Mass Spectrum Analysis
The structure of 5,6-Dimethylpicolinonitrile combines a dimethylated pyridine ring with a

nitrile group. Its molecular formula is C₉H₈N₂, yielding a molecular weight of 132.17 g/mol . The

electron ionization (EI) mass spectrum is predicted to exhibit a prominent molecular ion peak

(M⁺˙) at an m/z of 132.

The subsequent fragmentation is expected to follow pathways characteristic of both

alkylpyridines and aromatic nitriles. A primary fragmentation event is the loss of a hydrogen

radical from one of the methyl groups to form a stable, resonance-delocalized cation. This is

analogous to the observed loss of a hydrogen atom in the mass spectrum of 2,6-lutidine, which

shows a strong M-1 peak.
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Further fragmentation is likely to involve the nitrile group. Aromatic nitriles are known to

undergo the loss of hydrogen cyanide (HCN), a neutral molecule, resulting in a fragment with

an m/z of M-27. Another characteristic fragmentation is the loss of a cyano radical (·CN),

leading to a fragment at M-26.

Comparison with Analogous Compounds
To substantiate these predictions, we can compare the expected fragmentation of 5,6-
Dimethylpicolinonitrile with the known mass spectral data of 2,6-lutidine and the general

fragmentation patterns of aromatic nitriles.

Compound Molecular Ion (m/z)
Key Fragments (m/z) and
Neutral Losses

2,6-Lutidine 107
106 (M-H), 92 (M-CH₃), 79 (M-

C₂H₂)

Aromatic Nitriles Variable
M-1 (loss of H), M-26 (loss of

CN), M-27 (loss of HCN)

5,6-Dimethylpicolinonitrile

(Predicted)
132

131 (M-H), 117 (M-CH₃), 105

(M-HCN), 106 (M-CN)

Proposed Fragmentation Pathway
The predicted fragmentation pathway for 5,6-Dimethylpicolinonitrile begins with the

molecular ion at m/z 132. The most favorable initial fragmentation is the loss of a hydrogen

radical to form the [M-H]⁺ ion at m/z 131. This is followed by the characteristic losses of a

methyl radical to give a fragment at m/z 117, hydrogen cyanide to yield a fragment at m/z 105,

or a cyano radical to produce a fragment at m/z 106.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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